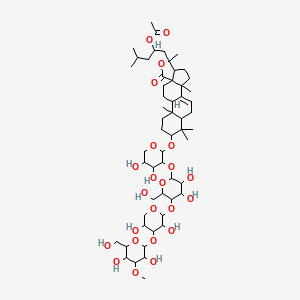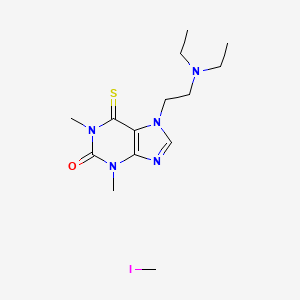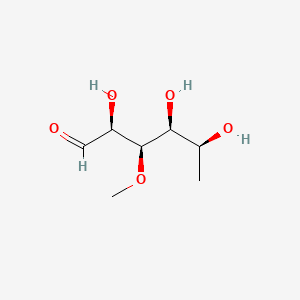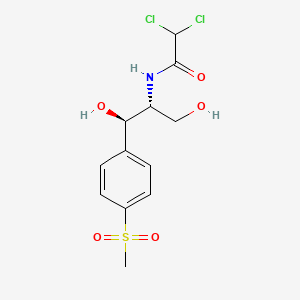
Thionazin
Vue d'ensemble
Description
Molecular Structure Analysis
Thionazin has the molecular formula C8H13N2O3PS and a molecular weight of 248.24 g/mol . The IUPAC name is diethoxy-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane . The InChI and SMILES strings provide more details about its structure .Physical and Chemical Properties Analysis
This compound is an amber liquid. The pure compound is almost colorless, while the technical product is light brown to tan . It has a molecular weight of 248.24 g/mol .Relevant Papers One relevant paper is "Persistence and effectiveness of this compound against potato aphids on three soils in Southern England" . This paper discusses the persistence of this compound in different types of soil and its effectiveness against potato aphids .
Applications De Recherche Scientifique
Utilisation agricole
Le Thionazin est un nématicide et insecticide organophosphoré pour le sol et les feuilles . Il a été utilisé dans le monde entier pour la protection des cultures et le traitement des vergers en raison de son efficacité élevée dans la lutte antiparasitaire et de son faible coût . Par exemple, il a été utilisé pour lutter contre les nématodes libres et parasites, les mouches des racines, les symphyles, les pucerons, les mineuses des feuilles et la mouche des racines du chou dans les céréales, le coton, les cucurbitacées, les brassicacées, les tomates et les arachides .
Impact environnemental
Des recherches ont montré que les pesticides organophosphorés (OPP), y compris le this compound, présentent de grands risques pour la santé humaine . Cependant, ils sont facilement dégradables dans l'environnement, ce qui en fait un choix préférable par rapport aux pesticides organochlorés .
Évaluation des risques
Des études ont été menées pour fournir des informations sur les niveaux et la distribution spatiale des OPP dans les sols agricoles, révéler l'influence des OPP sur la communauté microbienne du sol et évaluer le risque sanitaire possible des OPP dans les sols . Cela permet de comprendre l'état de la pollution par les OPP dans les sols agricoles et fournit une base scientifique pour les évaluations de la qualité des sols .
Écotoxicité
Le this compound a été trouvé avoir une écotoxicité aiguë élevée chez les oiseaux et les poissons . Cette information est cruciale pour comprendre l'impact environnemental de ce composé et pour développer des stratégies pour atténuer ses effets néfastes.
Impact sur la santé humaine
Le this compound est un toxique aigu mammalien de haut niveau d'alerte, un inhibiteur de l'acétylcholinestérase et un neurotoxique . Comprendre son impact sur la santé humaine est important pour développer des mesures de sécurité et des directives pour son utilisation.
Gestion des nématodes
Le this compound s'est révélé très efficace contre les stades endoparasitaires de Heterodera indicus, un type de nématode . Cela en fait un outil précieux dans la gestion des problèmes de nématodes dans les cultures de plein champ .
Mécanisme D'action
Thionazin, also known as Nemaphos, is a chemical compound that has been used as a soil and foliar nematicide and insecticide . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts normal nerve function .
Mode of Action
As an organophosphate, this compound acts as a cholinesterase inhibitor . It binds to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nerve synapses, causing continuous stimulation of the nerves and resulting in symptoms of toxicity .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a pesticide can be affected by soil type, temperature, and moisture levels. Additionally, this compound, like other organothiophosphates, is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents .
Analyse Biochimique
Cellular Effects
Thionazin has been shown to have significant effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound’s action is not completely understood. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
diethoxy-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVDMKJLOCGUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O3PS | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042470 | |
| Record name | Thionazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thionazin is an amber liquid. Pure compound is almost colorless; technical product is light brown to tan. Used in insecticides, fungicides, and nematocides. Not registered as a pesticide in the U.S. (EPA, 1998), Nearly colorless liquid when pure; Technical product: Light brown to tan liquid; [HSDB] Clear very deep brown liquid; [MSDSonline] | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thionazin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7416 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
176 °F at 0.001 mmHg (EPA, 1998), 80 °C | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH MOST ORG SOLVENTS, 1140 PPM IN WATER @ 24.8 °C, MISCIBLE WITH POLYETHYLENE GLYCOLS & DIMETYL FORMAMIDE | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.204-1.210 @ 25 °C | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.003 mmHg at 86 °F (EPA, 1998), 0.003 [mmHg], 3X10-3 MM HG @ 30 °C | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thionazin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7416 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PURE CMPD IS ALMOST COLORLESS LIQUID | |
CAS No. |
297-97-2 | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thionazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionazin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O,O-diethyl O-2-pyrazinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thionazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-pyrazin-2-yl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLQ2UIW7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
29 °F (EPA, 1998), -1.7 °C | |
| Record name | THIONAZIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIONAZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thionazin?
A1: this compound, like other organophosphates, acts as an acetylcholinesterase inhibitor. [, ] This means it disrupts the nervous system of target organisms by preventing the breakdown of the neurotransmitter acetylcholine, leading to paralysis and death.
Q2: How does this compound's effect on insects differ from its effect on nematodes?
A2: While the fundamental mechanism of acetylcholinesterase inhibition is the same, the specific target sites and pathways might differ between insects and nematodes, leading to variations in susceptibility and symptoms. [, ]
Q3: The research mentions this compound's efficacy against cabbage maggot. How does it impact the pest's lifecycle?
A3: this compound effectively controls cabbage maggot (Hylemya brassicae) primarily by targeting the larval stages, preventing them from damaging crops. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H16N3O3PS. Its molecular weight is 305.33 g/mol.
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: The research papers primarily focus on the application and efficacy of this compound. While they don't provide detailed spectroscopic data, some studies utilize gas chromatography for residue analysis, indicating its suitability for this technique. [, ]
Q6: How does soil pH affect the persistence of this compound?
A6: this compound degrades faster in alkaline soils compared to acidic soils. This difference in persistence was observed in studies assessing its efficacy against wireworms and potato aphids. [, ]
Q7: The research mentions potential phytotoxic effects of this compound. Can you elaborate on this?
A7: While effective against pests, this compound can negatively impact certain crops at higher concentrations. This phytotoxicity was observed in studies on hydrangea, mushrooms, and sugar beets. [, , , ]
Q8: What are the main agricultural applications of this compound?
A8: this compound is used to control a variety of pests, including stem and bulb eelworms (Ditylenchus dipsaci), cabbage maggots, wireworms, and aphids on various crops like rutabaga, strawberries, and tulips. [, , , , , , ]
Q9: How does this compound compare to other insecticides in controlling specific pests?
A9: Several studies compare this compound's efficacy to other insecticides. For example, in controlling aphids on broad beans, aldicarb provided longer-lasting protection than this compound. [] In another study, carbofuran proved more effective against cabbage maggots than this compound. []
Q10: Has resistance to this compound been observed in any pests?
A10: Yes, studies on glasshouse whitefly (Trialeurodes vaporariorum) have identified populations resistant to this compound, indicating the potential for resistance development in target pests. [, ]
Q11: What are the known toxicological effects of this compound on non-target organisms?
A11: Research highlights that this compound can negatively impact beneficial soil fauna like Carabidae (ground beetles) and Collembola (springtails), especially at higher concentrations. [, , ]
Q12: What is known about the environmental fate and degradation of this compound?
A12: While the research doesn't provide detailed degradation pathways, it suggests that this compound residues decline over time in both plants and soil, with variations depending on factors like soil pH. [, ]
Q13: What analytical techniques are commonly used to detect and quantify this compound residues?
A13: Gas chromatography coupled with cholinesterase inhibition assays and more recently, liquid chromatography-tandem mass spectrometry (LC/MS/MS) have been employed for the analysis of this compound residues in various matrices. [, , ]
Q14: Are there any promising alternatives to this compound for pest control?
A14: Research suggests that alternative insecticides like aldicarb, carbofuran, and phoxim have shown comparable or even greater efficacy against certain pests. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















